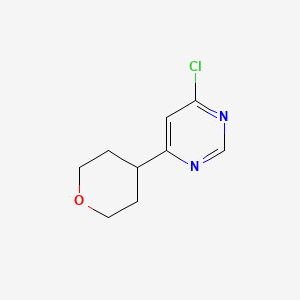
4-氯-6-(四氢-2H-吡喃-4-基)嘧啶
描述
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It has an IUPAC name of 4-chloro-6-tetrahydro-2H-pyran-4-ylpyrimidine .
Synthesis Analysis
The synthesis of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine involves the preparation of a zinc reagent, followed by a reaction with copper (I) iodide, Pd (dppf)Cl2, and 4,6-dichloropyrimidine . The mixture is heated and then cooled, and the resulting product is purified by silica gel chromatography .Molecular Structure Analysis
The InChI code for 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is 1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine include a molecular weight of 198.65 .科学研究应用
设计和发现PDE9A抑制剂
化合物4-氯-6-(四氢-2H-吡喃-4-基)嘧啶是合成选择性脑透过性磷酸二酯酶9A(PDE9A)抑制剂(如PF-04447943)的关键中间体。这些抑制剂被研究用于通过提高啮齿动物大脑和脑脊液中的中枢环鸟苷酸单磷酸(cGMP)水平来治疗认知障碍。它们在啮齿模型中显示出促认知活性,并在淀粉样前体蛋白(APP)转基因小鼠模型中显示出突触稳定性,表明它们在与受损cGMP信号或认知相关的疾病中的潜在应用(Verhoest et al., 2012)。
杂环合成
4-氯-6-(四氢-2H-吡喃-4-基)嘧啶还用于杂环合成,作为创建具有预期生物活性的多样嘧啶基衍生物的构建块。这些衍生物通过与各种亲电和亲核试剂的反应合成,导致开发可能具有药理应用的化合物(Elian et al., 2014)。
二取代嘧啶的合成
合成新型4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶展示了嘧啶衍生物的多功能性,作为进一步化学修饰的中间体。这些二取代嘧啶可能因其药理特性而引起兴趣,展示了4-氯-6-(四氢-2H-吡喃-4-基)嘧啶在药物化学中的广泛用途(Ogurtsov & Rakitin, 2021)。
基于吡唑的嘧啶骨架的开发
关于基于吡唑和嘧啶的3,4-二氢嘧啶-2(1H)-硫酮衍生物的研究突显了4-氯-6-(四氢-2H-吡喃-4-基)嘧啶在合成可能应用于获得性免疫缺陷综合症(AIDS)化疗的化合物方面的潜力。这强调了该化合物在由于吡唑和嘧啶核在制药中的治疗潜力而导致新药设计的发展中的作用(Ajani et al., 2019)。
属性
IUPAC Name |
4-chloro-6-(oxan-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCEBDESUCGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
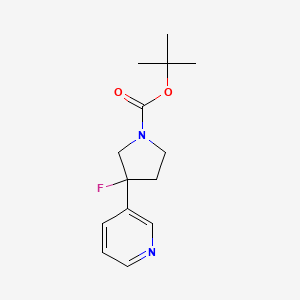
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
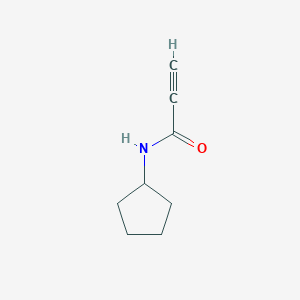
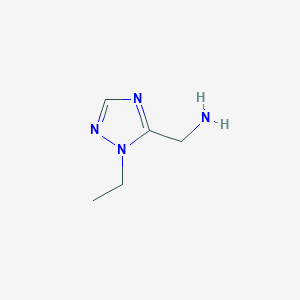
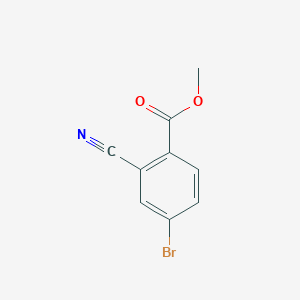
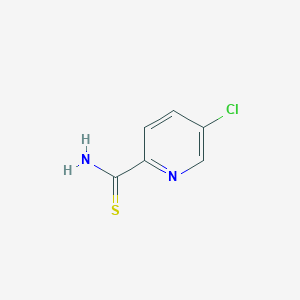
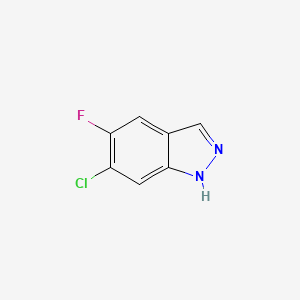
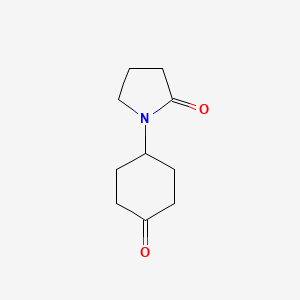
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)
